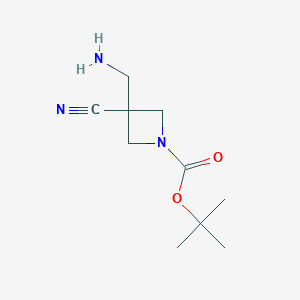

Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate

CAS No.:

Cat. No.: VC13651645

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4,6-7,11H2,1-3H3 |

| Standard InChI Key | MNZBPGHOGCTODW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CN)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CN)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. Key structural features include:

-

Azetidine Core: A strained four-membered ring that enhances reactivity compared to larger cyclic amines.

-

Boc Protecting Group: Introduced to stabilize the amine during synthetic steps, removable under acidic conditions (e.g., trifluoroacetic acid).

-

Cyano Group (-CN): Imparts electrophilicity, enabling participation in nucleophilic additions or hydrolytic reactions.

-

Aminomethyl Group (-CH₂NH₂): Provides a primary amine for further functionalization, such as amidation or Schiff base formation.

Comparative Analysis with Related Azetidines

The aminomethyl group introduces additional steric bulk compared to simpler analogs, potentially influencing crystallization behavior and solubility.

Synthetic Strategies and Characterization

Proposed Synthesis Pathways

While no direct synthesis routes for this compound are documented, plausible methods can be extrapolated from analogous azetidine derivatives:

Route 1: Alkylation of tert-butyl 3-Cyanoazetidine-1-carboxylate

-

Deprotonation: Treat tert-butyl 3-cyanoazetidine-1-carboxylate with a strong base (e.g., LiHMDS) at –78°C in THF.

-

Electrophilic Quenching: React with formaldehyde followed by amination to introduce the aminomethyl group.

-

Purification: Column chromatography or recrystallization to isolate the product.

Route 2: Reductive Amination

-

Aldehyde Intermediate: Generate a formyl derivative at the 3-position via oxidation.

-

Reductive Amination: Use sodium cyanoborohydride with ammonium acetate to install the aminomethyl group .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 3.5–4.2 ppm (azetidine protons), and δ 2.8–3.2 ppm (aminomethyl).

-

¹³C NMR: Signals for Boc carbonyl (~155 ppm), cyano carbon (~120 ppm), and azetidine carbons (~60–70 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 212.1396.

-

X-ray Crystallography: To resolve stereochemistry and confirm ring conformation.

Challenges and Future Directions

Synthetic Hurdles

-

Ring Strain: The azetidine’s strain may lead to unintended ring-opening during functionalization.

-

Steric Hindrance: Bulky substituents could impede reaction kinetics, necessitating optimized conditions.

Biological Evaluation

-

In Vitro Assays: Prioritize testing against cancer cell lines (e.g., MCF-7, HeLa) and neurological targets (e.g., S1P receptors).

-

ADMET Profiling: Assess solubility, permeability, and metabolic stability to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume